Biological Activity of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one Derivatives
Biological Activity of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one derivatives . This class of compounds, often referred to as Bicyclic Nucleoside Analogues (BCNAs) when glycosylated, represents a pivotal scaffold in antiviral and anticancer drug discovery.
Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary & Chemical Context
The furo[2,3-d]pyrimidin-2(1H)-one scaffold functions as a bioisostere of purine nucleobases. By fusing a lipophilic furan ring to the pyrimidine core, medicinal chemists create a structure that mimics natural substrates while introducing unique steric and electronic properties.
The 6-phenyl substitution is the critical pharmacophore. It projects into hydrophobic pockets of target enzymes (e.g., viral thymidine kinases or human protein kinases), conferring high potency and selectivity. These derivatives are primarily categorized into two therapeutic classes:
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Antivirals (Nucleoside Analogues): Highly selective against Varicella-Zoster Virus (VZV).[1][2][3][4]
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Anticancer Agents (Non-Nucleosides/Chalcones): Inhibitors of EGFR, PI3K/Akt, and tubulin polymerization.
Antiviral Activity: The VZV Paradigm
The most authoritative application of this scaffold is in the treatment of VZV (chickenpox and shingles). Derivatives such as Cf 1743 and its prodrug FV-100 have demonstrated sub-nanomolar potency, far exceeding acyclovir.
Mechanism of Action (VZV-TK Dependence)
Unlike broad-spectrum antivirals, 6-phenylfuro[2,3-d]pyrimidine nucleosides are "smart" prodrugs. They are biologically inert in uninfected cells.
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Step 1 (Activation): The compound is phosphorylated exclusively by the VZV-encoded Thymidine Kinase (VZV-TK). It is a poor substrate for human cytosolic TK, preventing toxicity in healthy cells.
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Step 2 (Accumulation): Once monophosphorylated, cellular kinases convert it to the triphosphate form.[5]
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Step 3 (Inhibition): The triphosphate competes with dGTP for the viral DNA polymerase, acting as an obligate chain terminator or competitive inhibitor.
Critical Insight: The 6-(4-alkylphenyl) group is essential for VZV-TK recognition. The viral enzyme has a specific hydrophobic pocket that accommodates the lipophilic tail, a feature absent in the human homolog.
Visualization: VZV Activation Pathway
Figure 1: Selective activation mechanism of BCNA derivatives in VZV-infected cells.
Anticancer Activity: Kinase Inhibition
Beyond viral targets, non-nucleoside derivatives (often lacking the sugar moiety or containing modified N1-substituents) act as potent kinase inhibitors.
Target Landscape
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EGFR (Epidermal Growth Factor Receptor): 6-Phenylfuro[2,3-d]pyrimidines bind to the ATP-binding pocket of EGFR. The furan oxygen often engages in hydrogen bonding with the hinge region (e.g., Met793).
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PI3K/Akt Signaling: Derivatives substituted with hydrazone or thiadiazole moieties at the C5 or C6 position have shown dual inhibition of PI3K and Akt, inducing G2/M cell cycle arrest in breast cancer lines (e.g., MCF-7, T-47D).
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Tubulin Polymerization: Chalcone-fused derivatives (where the 6-phenyl ring is part of an enone system) destabilize microtubules, leading to apoptosis.
Key Quantitative Data
| Compound Class | Target | Cell Line | Potency (IC50/GI50) | Key Structural Feature |
| Cf 1743 | VZV Replication | HEL Cells | 0.0001 µM | 6-(4-pentylphenyl) group |
| Compound 3f | EGFR | T-47D | 0.121 µM | 4-anilino substitution |
| Compound 10b | PI3K/Akt | HS 578T | 0.175 µM | 1,3,4-thiadiazole hybrid |
| Chalcone 5e | Tubulin/Growth | MCF-7 | 0.51 µM | Halogenated B-ring |
Structure-Activity Relationship (SAR)
The biological profile is strictly governed by substitutions at three vectors: C6, N1, and C4.
SAR Visualization
Figure 2: SAR map highlighting the divergent biological pathways based on N1 and C6 modifications.
Deep Dive: The Lipophilic Tail (C6)
For VZV activity, the 6-(4-alkylphenyl) moiety is non-negotiable.
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Chain Length: Activity peaks at a 5-carbon (pentyl) to 8-carbon (octyl) chain on the phenyl ring.
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Why? This chain occupies a specific hydrophobic groove in the VZV thymidine kinase. If the chain is too short, binding affinity drops; if too long, solubility becomes the limiting factor.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.
Chemical Synthesis: Sonogashira Cyclization
The most robust route to 6-phenylfuro[2,3-d]pyrimidin-2(1H)-ones is the "One-Pot Sonogashira-Cyclization."
Protocol:
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Reagents: 5-Iodo-2'-deoxyuridine (or 5-iodouracil), Terminal Alkyne (e.g., 1-ethynyl-4-pentylbenzene), CuI (10 mol%), Pd(PPh3)4 (5 mol%), Et3N (2 equiv).
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Solvent: Anhydrous DMF.
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Procedure:
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Degas DMF with argon for 15 mins.
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Add catalyst, iodide, and alkyne.
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Stir at 50°C for 4-6 hours. The copper catalyzes the initial coupling, followed by spontaneous intramolecular attack of the C4-oxygen onto the alkyne (5-endo-dig cyclization).
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Purification: Silica gel chromatography (MeOH/DCM gradient).
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Validation: Characteristic disappearance of the alkyne stretch in IR and appearance of furan protons in NMR.
Biological Assay: VZV Plaque Reduction
Objective: Determine EC50 against clinical VZV isolates. Cell Line: Human Embryonic Lung (HEL) fibroblasts.
Step-by-Step:
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Seeding: Plate HEL cells in 96-well microplates and grow to confluency.
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Infection: Infect cells with cell-associated VZV (approx. 20 PFU/well).
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Treatment: After 2 hours, aspirate inoculum and add serial dilutions of the test compound in maintenance medium.
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Incubation: Incubate at 37°C, 5% CO2 for 3-5 days.
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Fixation: Fix cells with 5% formalin.
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Staining: Stain with 0.1% crystal violet.
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Quantification: Count viral plaques using an inverted microscope. Calculate EC50 as the concentration reducing plaque count by 50% compared to viral controls.
References
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De Clercq, E., et al. (2003).[4] Highly potent and selective inhibition of varicella-zoster virus replication by bicyclic furo[2,3-d]pyrimidine nucleoside analogues.[1][2][5] Medicinal Research Reviews.
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McGuigan, C., et al. (2007). Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus.[6] Journal of Antimicrobial Chemotherapy.[6]
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Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides. Journal of Medicinal Chemistry.[6][7]
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Eissa, I. H., et al. (2022).[8][9][10] Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Advances.
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El-Miligy, M. M., et al. (2025).[11] Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors.[12] Archiv der Pharmazie.[7]
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